Cas no 1934483-90-5 (1-(1H-indol-2-yl)cyclopropan-1-ol)

1-(1H-indol-2-yl)cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(1H-indol-2-yl)cyclopropan-1-ol
- EN300-1848442
- 1934483-90-5
-
- インチ: 1S/C11H11NO/c13-11(5-6-11)10-7-8-3-1-2-4-9(8)12-10/h1-4,7,12-13H,5-6H2
- InChIKey: BOYZSKNMTWYXGW-UHFFFAOYSA-N
- ほほえんだ: OC1(C2=CC3C=CC=CC=3N2)CC1
計算された属性
- せいみつぶんしりょう: 173.084063974g/mol
- どういたいしつりょう: 173.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 36Ų
1-(1H-indol-2-yl)cyclopropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1848442-0.05g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 0.05g |
$1091.0 | 2023-09-19 | ||
Enamine | EN300-1848442-5.0g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1848442-0.5g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 0.5g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1848442-1.0g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1848442-10.0g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1848442-2.5g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 2.5g |
$2548.0 | 2023-09-19 | ||
Enamine | EN300-1848442-5g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 5g |
$3770.0 | 2023-09-19 | ||
Enamine | EN300-1848442-1g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 1g |
$1299.0 | 2023-09-19 | ||
Enamine | EN300-1848442-0.1g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 0.1g |
$1144.0 | 2023-09-19 | ||
Enamine | EN300-1848442-0.25g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 0.25g |
$1196.0 | 2023-09-19 |
1-(1H-indol-2-yl)cyclopropan-1-ol 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
1-(1H-indol-2-yl)cyclopropan-1-olに関する追加情報
1-(1H-indol-2-yl)cyclopropan-1-ol: A Comprehensive Overview
The compound 1-(1H-indol-2-yl)cyclopropan-1-ol (CAS No. 1934483-90-5) is a fascinating molecule with significant potential in various fields of chemistry and biology. This compound, characterized by its unique structure, has garnered attention due to its versatile applications in drug discovery, material science, and synthetic chemistry. Recent advancements in its synthesis and characterization have further highlighted its importance in modern research.
The cyclopropane ring in 1-(1H-indol-2-yl)cyclopropan-1-ol contributes to its stability and reactivity, making it a valuable substrate for further functionalization. The indole moiety, on the other hand, is known for its aromaticity and ability to participate in hydrogen bonding, which enhances the compound's solubility and bioavailability. These properties make it an attractive candidate for use in pharmaceuticals, particularly in the development of new drug candidates targeting various diseases.
Recent studies have explored the use of 1-(1H-indol-2-yl)cyclopropan-1-ol in the synthesis of bioactive molecules. For instance, researchers have employed this compound as a building block for constructing complex natural product analogs. Its ability to undergo various transformations, such as oxidation and cyclization reactions, has been exploited to create compounds with intricate architectures. These findings underscore its role as a key intermediate in organic synthesis.
In addition to its synthetic applications, 1-(1H-indol-2-yl)cyclopropan-1-ol has shown promise in biological systems. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with research indicating that it can modulate key inflammatory pathways. Furthermore, its ability to interact with specific receptors suggests that it may have therapeutic applications in areas such as neurodegenerative diseases and cancer.
The synthesis of 1-(1H-indol-2-yl)cyclopropan-1-ol has also been a topic of interest among chemists. Recent methodologies have focused on developing efficient and environmentally friendly routes to this compound. For example, catalytic asymmetric synthesis approaches have been reported, enabling the production of enantiomerically pure samples. Such advancements are critical for scaling up production and ensuring the compound's availability for large-scale applications.
From a structural standpoint, cyclopropane rings are known for their high ring strain, which can be both a challenge and an opportunity in organic chemistry. In the case of 1-(1H-indol-2-yl)cyclopropan-1-o, this strain is partially alleviated by the conjugation with the indole group. This balance between strain and conjugation makes the molecule highly reactive under certain conditions while maintaining stability under others.
Moreover, the stereochemistry of cyclopropane derivatives like 1-(1H-indol -2 -yl) cyclopropan - ́ ́ ́ ́ ́ ́ ol plays a crucial role in determining their biological activity. Recent studies have emphasized the importance of stereocontrol during synthesis to ensure that the desired enantiomer is obtained. This is particularly important given that many bioactive compounds exhibit enantioselectivity in their interactions with biological targets.
In terms of applications beyond drug discovery, cyclopropane-containing compounds like this one are being explored for their potential in materials science. For example, their unique electronic properties make them candidates for use in organic electronics and optoelectronic devices. While research in this area is still at an early stage, initial findings suggest that they could contribute to the development of new materials with tailored properties.
The versatility of cyclopropane rings also extends to their use as templates for constructing other complex molecular frameworks. By leveraging their strained structure, chemists can induce specific reaction pathways that lead to novel compounds with unprecedented architectures. This approach has been particularly fruitful in natural product synthesis, where achieving complex stereochemistry remains a significant challenge.
In conclusion, cyclopropane-containing compounds, including cAS No: ́ ́ ́ , continue to be a focal point for researchers across multiple disciplines due to their unique chemical properties and diverse applications. As our understanding of these molecules deepens through ongoing research efforts , their potential impact on fields ranging from medicine to materials science is expected to grow significantly.
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